Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid
Overview
Description
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is a synthetic amino acid derivative commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The compound has a molecular formula of C25H21NO4 and a molecular weight of 399.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable precursor, such as a β-amino acid derivative.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide in the presence of a base.
Fmoc Protection: The final step involves the protection of the amino group with the Fmoc group, which is achieved using Fmoc chloride in the presence of a base like diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like hydroxybenzotriazole (HOBt) are frequently employed.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid.
Major Products
Deprotection: Yields the free amino acid.
Coupling: Produces dipeptides or longer peptide chains.
Substitution: Results in substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is extensively used in the synthesis of peptides and peptidomimetics
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It serves as a building block for the synthesis of peptide-based inhibitors and probes.
Medicine
The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to introduce conformational rigidity can improve the pharmacokinetic properties of peptide drugs.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents .
Mechanism of Action
The mechanism of action of Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the assembly of complex peptide structures. The phenyl group can interact with aromatic residues in proteins, influencing the overall conformation and activity of the synthesized peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Piperidine-2-Carboxylic Acid: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Azetidine-2-Carboxylic Acid: Similar structure but lacks the phenyl group.
Fmoc-Phenylalanine: Contains a phenyl group but lacks the azetidine ring.
Uniqueness
Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is unique due to the presence of both the azetidine ring and the phenyl group. This combination imparts conformational rigidity and aromatic interactions, making it a valuable tool in the design of stable and biologically active peptides .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylazetidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)23-21(16-8-2-1-3-9-16)14-26(23)25(29)30-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-23H,14-15H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMOPSBYDIMJRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373251 | |
Record name | Racemic Fmoc-trans-3-phenylazetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204320-45-6 | |
Record name | Racemic Fmoc-trans-3-phenylazetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-trans-3-phenylazetidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.